2-((2-Fluoropyridin-3-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluoropyridin-3-yl)methylene)malononitrile is an organic compound with the molecular formula C9H4FN3. It is characterized by the presence of a fluoropyridine ring attached to a methylene group, which is further connected to a malononitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluoropyridin-3-yl)methylene)malononitrile typically involves the reaction of 2-fluoropyridine-3-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often piperidine or pyridine, facilitates the condensation reaction, leading to the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluoropyridin-3-yl)methylene)malononitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Condensation reactions: The methylene group can participate in further condensation reactions with aldehydes or ketones.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically under basic conditions.
Condensation reactions: Aldehydes or ketones in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Condensation reactions: Extended conjugated systems or heterocyclic compounds.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2-((2-Fluoropyridin-3-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Fluoropyridin-3-yl)methylene)malononitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and nitrile groups may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloropyridin-3-yl)methylene)malononitrile
- 2-((2-Bromopyridin-3-yl)methylene)malononitrile
- 2-((2-Iodopyridin-3-yl)methylene)malononitrile
Uniqueness
2-((2-Fluoropyridin-3-yl)methylene)malononitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[(2-fluoropyridin-3-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN3/c10-9-8(2-1-3-13-9)4-7(5-11)6-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYSQZYEMYXMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.